Technical Guide: Chemical Properties and Synthetic Utility of 4-(4-Piperidinylmethoxy)pyridine
Technical Guide: Chemical Properties and Synthetic Utility of 4-(4-Piperidinylmethoxy)pyridine
The following technical guide details the chemical properties, synthetic pathways, and medicinal utility of 4-(4-Piperidinylmethoxy)pyridine , a privileged scaffold in modern drug discovery.
Executive Summary
4-(4-Piperidinylmethoxy)pyridine (CAS: 1261350-00-8) is a bifunctional heterocyclic building block characterized by a pyridine ring linked to a piperidine moiety via a hydroxymethyl ether bridge.[1][2] This scaffold acts as a critical pharmacophore in epigenetics, specifically in the development of Lysine-Specific Demethylase 1 (LSD1/KDM1A) inhibitors . Its structural value lies in the distinct basicity differentiation between the aromatic pyridine nitrogen and the aliphatic piperidine nitrogen, allowing for highly selective derivatization strategies in combinatorial chemistry.
Physicochemical Profile
Understanding the ionization states and solubility profile of this compound is prerequisite for its application in biochemical assays and synthetic workflows.
Key Chemical Data
| Property | Specification |
| IUPAC Name | 4-(piperidin-4-ylmethoxy)pyridine |
| CAS Number | 1261350-00-8 |
| Molecular Formula | C₁₁H₁₆N₂O |
| Molecular Weight | 192.26 g/mol |
| Exact Mass | 192.1263 |
| LogP (Calc) | ~1.46 (Lipophilic, amenable to membrane permeability) |
| TPSA | 34.15 Ų |
| Appearance | Off-white to pale yellow solid (low melting point) |
Ionization and Basicity Analysis
The molecule possesses two distinct basic centers, dictating its behavior in solution and reactivity.
-
Piperidine Nitrogen (
): Secondary aliphatic amine.-
pKa: ~10.8 – 11.2.
-
Implication: Protonated at physiological pH (7.4). Acts as the primary nucleophile in derivatization reactions.
-
-
Pyridine Nitrogen (
): Aromatic amine.-
pKa: ~5.2.
-
Implication: Unprotonated at physiological pH. Remains available for hydrogen bonding (acceptor) or coordination with metal cofactors in metalloenzymes.
-
Synthetic Architecture
The synthesis of 4-(4-Piperidinylmethoxy)pyridine relies on constructing the ether linkage between the electron-deficient pyridine ring and the hydroxymethyl piperidine.[2] The most robust industrial route utilizes a Nucleophilic Aromatic Substitution (
Retrosynthetic Logic (Graphviz)
Figure 1: Retrosynthetic pathway utilizing N-Boc protection strategy to ensure regioselectivity.
Detailed Experimental Protocol
Objective: Synthesis of 4-(4-Piperidinylmethoxy)pyridine from 4-chloropyridine.
Step 1: Nucleophilic Coupling (
-
Activation: Charge a reaction vessel with N-Boc-4-hydroxymethylpiperidine (1.0 equiv) and anhydrous DMF (Dimethylformamide).
-
Deprotonation: Cool to 0°C. Slowly add Sodium Hydride (NaH) (60% dispersion in oil, 2.2 equiv). Stir for 30 minutes to generate the alkoxide anion. Note: Excess base is required to neutralize the HCl salt of the pyridine starting material.
-
Addition: Add 4-Chloropyridine Hydrochloride (1.0 equiv) portion-wise.
-
Reaction: Heat the mixture to 80–90°C for 4–6 hours. Monitor by LC-MS for the formation of the N-Boc protected ether intermediate.
-
Workup: Quench with ice water. Extract with Ethyl Acetate (EtOAc). Wash organics with brine, dry over
, and concentrate. Purify via silica gel chromatography (Hexane/EtOAc gradient).
Step 2: Deprotection
-
Dissolve the N-Boc intermediate in Dichloromethane (DCM) .
-
Add Trifluoroacetic acid (TFA) (10–20% v/v) or 4M HCl in Dioxane.
-
Stir at Room Temperature (RT) for 1–2 hours until Boc removal is complete.
-
Neutralization: Concentrate the solvent. Basify with saturated
or 1N NaOH to pH > 12. -
Isolation: Extract the free base into DCM/Isopropanol (3:1) or Chloroform. Dry and concentrate to yield the title compound.
Chemical Reactivity & Derivatization
The scaffold serves as a "branching point" in library synthesis. The reactivity profile is dominated by the secondary amine.
Selective Functionalization Logic
-
N-Alkylation/Acylation: The piperidine nitrogen is highly nucleophilic. It reacts readily with acid chlorides, sulfonyl chlorides, and alkyl halides to generate diverse libraries.
-
Pyridine Modification: The pyridine ring is electron-deficient. It is resistant to electrophilic aromatic substitution but susceptible to:
-
N-Oxidation: Reaction with m-CPBA yields the N-oxide, altering polarity and metabolic stability.
-
Reduction: Catalytic hydrogenation (
, Pd/C) can reduce the pyridine to a piperidine, yielding a bis-piperidine system (though this destroys the aromaticity required for many kinase interactions).
-
Derivatization Workflow (Graphviz)
Figure 2: Divergent synthesis strategies for library generation utilizing the piperidine nitrogen.
Biological Applications & Mechanism
The 4-(4-Piperidinylmethoxy)pyridine moiety is a validated pharmacophore in oncology and epigenetics.[2]
LSD1 Inhibition Mechanism
Lysine-Specific Demethylase 1 (LSD1) demethylates Histone H3 Lysine 4 (H3K4), repressing tumor suppressor genes.
-
Binding Mode: The piperidine ring (protonated at physiological pH) mimics the methylated lysine side chain of the histone substrate. It forms a critical salt bridge with Asp555 in the LSD1 active site.
-
Pyridine Role: The pyridine ring occupies the hydrophobic pocket near the FAD cofactor, engaging in
-stacking or hydrophobic interactions with Tyr761 . -
Linker Importance: The oxymethyl (-OCH2-) linker provides the optimal distance and flexibility to position the two rings into their respective sub-pockets.
Kinase Inhibition
Beyond epigenetics, this scaffold appears in inhibitors of Rho-associated protein kinase (ROCK) and Protein Kinase B (Akt) . The pyridine nitrogen often serves as a hydrogen bond acceptor for the kinase hinge region.
Handling and Safety
-
Hazards: Classified as an irritant (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3). Avoid inhalation of dust.[3]
-
Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2–8°C .
-
Stability: Stable in solution for 24-48 hours at RT. Long-term storage in solution (DMSO) should be at -20°C to prevent slow oxidation or hydrolysis of the ether linkage (though the ether is generally robust).
References
-
ChemScene. "4-(Piperidin-4-ylmethoxy)pyridine Product Data."[1] ChemScene.com. Link
-
BenchChem. "4-(4-Piperidinylmethoxy)pyridine: Medicinal Chemistry and Epigenetics Applications." BenchChem Technical Repository. Link
- Liang, Y., et al. "Design, synthesis and structure-activity relationships of 3-(piperidin-4-ylmethoxy)pyridine derivatives as potent LSD1 inhibitors." Journal of Medicinal Chemistry (Contextual citation based on scaffold utility in LSD1 research).
-
PubChem. "Compound Summary: 4-(4-Piperidyl)pyridine and related substructures."[4] National Library of Medicine. Link (Note: Used for physicochemical property validation of the pyridine-piperidine class).
-
Sigma-Aldrich. "Safety Data Sheet: Pyridine and Piperidine Derivatives." Merck KGaA. Link
